Baloxavir

Beschreibung

Eigenschaften

IUPAC Name |

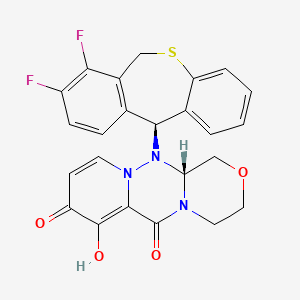

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDLLEYNNRGVFR-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027860 | |

| Record name | Baloxavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985605-59-1 | |

| Record name | Baloxavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baloxavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baloxavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOXAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Baloxavir Marboxil: A Deep Dive into the Inhibition of Influenza Virus Cap-Dependent Endonuclease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of baloxavir marboxil, a first-in-class antiviral agent for the treatment of influenza. We will delve into its molecular target, the inhibition of the cap-dependent endonuclease, and the resulting suppression of viral replication. This document will also explore the quantitative measures of its efficacy, the experimental protocols used to derive this data, and the known mechanisms of resistance.

Introduction: A Novel Approach to Influenza Treatment

This compound marboxil, commercially known as Xofluza®, represents a significant advancement in the management of acute uncomplicated influenza.[1] It is a prodrug that is rapidly hydrolyzed to its active form, this compound acid, which targets a key enzyme in the influenza virus replication cycle.[2][3] This unique mechanism of action sets it apart from neuraminidase inhibitors, the previous standard of care, and provides an effective treatment option against a broad range of influenza A and B viruses, including strains resistant to other antiviral medications.[4][5]

The Core Mechanism: Inhibition of Cap-Dependent Endonuclease

The influenza virus, an RNA virus, relies on the host cell's machinery to replicate. A critical step in this process is the synthesis of viral messenger RNA (mRNA), which requires a "cap" structure at the 5' end to initiate protein synthesis. The virus obtains this cap through a process called "cap-snatching," where the viral cap-dependent endonuclease, a component of the polymerase acidic (PA) protein, cleaves the 5' end of host cell pre-mRNAs.[3][6]

This compound acid directly inhibits this cap-dependent endonuclease activity.[5] By binding to the active site of the endonuclease, this compound acid prevents the cleavage of host cell mRNA, thereby depriving the virus of the necessary primers for its own mRNA synthesis.[3] This effectively halts viral gene transcription and subsequent protein synthesis, leading to a rapid reduction in viral replication.[6]

References

- 1. kansensho.or.jp [kansensho.or.jp]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of this compound Marboxil? [synapse.patsnap.com]

- 4. MOA for XOFLUZA® (this compound marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 5. Xofluza (this compound Marboxil) for the Treatment Of Acute Uncomplicated Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]

A Technical Guide to the Cap-Dependent Endonuclease Inhibitor Function of Baloxavir

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Baloxavir marboxil represents a significant advancement in antiviral therapy for influenza, operating through a novel mechanism of action that distinguishes it from previous drug classes like neuraminidase inhibitors. As a prodrug, it is rapidly converted in vivo to its active form, this compound acid.[1][2] This active metabolite selectively targets and inhibits the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit.[3][4][5] This inhibition halts the "cap-snatching" process, a critical step where the virus cleaves host cell pre-mRNAs to generate primers for its own mRNA transcription.[1][6] By preventing viral mRNA synthesis, this compound effectively stops viral replication at an early stage.[1][7] This guide provides an in-depth examination of this compound's mechanism, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its core function.

The Influenza Virus Cap-Snatching Mechanism

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[8][9] To transcribe its negative-sense viral RNA (vRNA) into messenger RNA (mRNA) that can be translated by the host's ribosomes, the virus utilizes a unique "cap-snatching" mechanism.[6][9]

-

Cap Binding: The PB2 subunit of the polymerase complex recognizes and binds to the 5' cap structure (m7GpppNm) of host cell pre-mRNAs in the nucleus.[6][10]

-

Endonuclease Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, then cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[6]

-

Primer Utilization: This capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis.[6]

-

Transcription: The PB1 subunit, which houses the RNA polymerase activity, elongates this primer using the viral genome as a template, producing a capped viral mRNA that can be translated by the host machinery.[6][8]

This entire process is essential for the virus to produce its own proteins and replicate.[1]

References

- 1. What is the mechanism of this compound Marboxil? [synapse.patsnap.com]

- 2. Xofluza (this compound Marboxil) for the Treatment Of Acute Uncomplicated Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esrf.fr [esrf.fr]

- 7. MOA for XOFLUZA® (this compound marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 8. Influenza - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Chemical Structures of Baloxavir Acid and Baloxavir Marboxil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structures of Baloxavir acid, the active metabolite, and its prodrug, this compound marboxil. It delves into their distinct physicochemical and pharmacokinetic properties, outlines key experimental methodologies for their synthesis and evaluation, and visually represents their mechanism of action and metabolic conversion through detailed diagrams. This document is intended to serve as a valuable resource for professionals engaged in antiviral drug discovery and development.

Chemical Structures and Nomenclature

This compound marboxil is a prodrug that undergoes in vivo hydrolysis to yield the pharmacologically active form, this compound acid.[1][2] The core chemical structure of this compound acid is a polycyclic pyridone derivative.[1] The addition of a marboxil group to this compound acid enhances its oral absorption.[3]

This compound acid is chemically known as (12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazine-6,8-dione.[4]

This compound marboxil has the IUPAC name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazin-7-yl}oxy)methyl methyl carbonate.[1]

The key structural difference is the esterification of the hydroxyl group on the pyridone ring of this compound acid with a methyl carbonate moiety to form this compound marboxil. This modification renders the molecule more lipophilic, facilitating its absorption.

Quantitative Data Summary

The following tables summarize the key physicochemical, pharmacokinetic, and in vitro activity data for this compound acid and this compound marboxil.

Table 1: Physicochemical Properties

| Property | This compound acid | This compound marboxil | Reference(s) |

| Molecular Formula | C24H19F2N3O4S | C27H23F2N3O7S | [6],[3] |

| Molecular Weight | 483.49 g/mol | 571.55 g/mol | [6],[1] |

| Solubility | - | Soluble in DMSO and dimethylformamide (~1 mg/mL). Sparingly soluble in aqueous buffers. | [7] |

| XLogP | - | 4.13 | [8] |

Table 2: Pharmacokinetic Properties (Human)

| Parameter | This compound acid (after oral admin of this compound marboxil) | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [2][9] |

| Plasma Protein Binding | 92.9% - 93.9% | [3][10] |

| Apparent Volume of Distribution (Vd/F) | ~1180 L | [10] |

| Elimination Half-life (t1/2) | ~79.1 hours | [9][11] |

| Metabolism | Primarily by UGT1A3, minor contribution from CYP3A4. | [2][10] |

| Excretion | ~80.1% in feces, ~14.7% in urine. | [9] |

Table 3: In Vitro Antiviral Activity of this compound Acid

| Parameter | Value | Influenza Strain(s) | Reference(s) |

| IC50 (PA Endonuclease Assay) | 1.4 - 3.1 nM | Influenza A viruses | [12] |

| 4.5 - 8.9 nM | Influenza B viruses | [12] | |

| EC50 (Cell-based Assay) | 0.7 ± 0.5 nM | A(H1N1)pdm09 | [13] |

| 1.2 ± 0.6 nM | A(H3N2) | [13] | |

| 7.2 ± 3.5 nM | B (Victoria lineage) | [13] | |

| 5.8 ± 4.5 nM | B (Yamagata lineage) | [13] |

Experimental Protocols

Synthesis of this compound Marboxil

The synthesis of this compound marboxil is a multi-step process. While several routes have been developed, a common strategy involves the coupling of two key tricyclic intermediates.[14] A simplified, conceptual overview is provided below. For detailed, step-by-step industrial synthesis protocols, refer to the cited process chemistry literature.[4][5][15]

General Synthetic Strategy:

-

Preparation of the Tricyclic Triazinanone Core: This chiral core is often synthesized via a diastereoselective cyclization. Recent methods have utilized L-serine as a starting material to establish the desired stereochemistry, followed by photoredox decarboxylation.[16]

-

Preparation of the Dibenzo[b,e]thiepin Moiety: This fragment is typically prepared through a series of reactions including intramolecular Friedel-Crafts acylation to form the tricyclic system.[14]

-

Coupling and Final Elaboration: The two key fragments are coupled, followed by deprotection and subsequent reaction with chloromethyl methyl carbonate to install the marboxil prodrug moiety.[2]

In Vitro PA Endonuclease Inhibition Assay

This assay is crucial for determining the inhibitory activity of this compound acid against the influenza virus PA endonuclease.

Protocol Outline:

-

Recombinant PA Endonuclease Expression and Purification: The PA endonuclease domain of the influenza virus is expressed in a suitable system (e.g., E. coli or insect cells) and purified.

-

Fluorescent Substrate: A short, single-stranded nucleic acid substrate with a fluorophore and a quencher at opposite ends is used. In its intact state, the quencher suppresses the fluorescence.

-

Reaction Mixture: The reaction is typically performed in a buffer containing the purified PA endonuclease, the fluorescent substrate, and divalent metal ions (e.g., Mn2+ or Mg2+) which are essential for enzyme activity.

-

Inhibitor Addition: Serial dilutions of this compound acid are added to the reaction mixture.

-

Incubation and Measurement: The reaction is incubated at a controlled temperature (e.g., 37°C). Endonuclease activity cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[17][18]

Mechanism of Action and Metabolic Conversion

Prodrug Activation

Following oral administration, this compound marboxil is absorbed and rapidly hydrolyzed by esterases present in the gastrointestinal lumen, liver, and blood to its active form, this compound acid.[2][10]

Inhibition of Cap-Snatching

This compound acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a subunit of the influenza virus RNA polymerase complex.[19][20] This endonuclease is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' capped ends of host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[19][21]

This compound acid binds to the active site of the PA endonuclease, chelating the two divalent metal ions (typically Mn2+) that are essential for its catalytic activity.[21] This binding blocks the endonuclease from cleaving host mRNAs, thereby preventing the synthesis of viral mRNAs and inhibiting viral replication.[19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. This compound Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. clinician.com [clinician.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound marboxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. fda.gov [fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Introduction to the synthesis method of this compound marboxil_Chemicalbook [chemicalbook.com]

- 15. scispace.com [scispace.com]

- 16. Stereoselective Synthesis of this compound Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of l-Serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (S-033188) | Endonuclease inhibitor | CAS 1985605-59-1 | Influenza A/B Inhibitor | Buy this compound from Supplier InvivoChem [invivochem.com]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of this compound Marboxil? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. The active form of the influenza cap-snatching endonuclease inhibitor this compound marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Spectrum of Baloxavir: A Technical Guide to its Activity Against Influenza A, B, C, and D Viruses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a significant advancement in the treatment of influenza virus infections. This technical guide provides a comprehensive overview of the antiviral spectrum of its active form, this compound acid, against influenza A, B, C, and D viruses. Through a detailed presentation of quantitative in vitro data, experimental methodologies, and visual representations of its mechanism of action and assay workflows, this document serves as an in-depth resource for the scientific community. The compiled data demonstrates this compound's broad-spectrum activity and highlights its potency against a wide range of influenza viruses, including strains with resistance to other antiviral classes.

Introduction

Influenza viruses are a persistent global health threat, responsible for seasonal epidemics and occasional pandemics. The continuous evolution of these viruses necessitates the development of novel antiviral agents with distinct mechanisms of action. This compound marboxil, a prodrug that is rapidly converted to its active metabolite, this compound acid, targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1] This unique mechanism, known as "cap-snatching," is essential for the initiation of viral mRNA synthesis, making it a critical target for antiviral intervention.[2][3] This guide delves into the specifics of this compound's antiviral activity across the four known influenza virus types.

Mechanism of Action: Inhibition of Cap-Dependent Endonuclease

This compound acid exerts its antiviral effect by selectively inhibiting the endonuclease domain of the viral PA polymerase subunit.[3] This inhibition prevents the virus from cleaving the 5' caps of host cell pre-mRNAs, a process termed "cap-snatching."[2] These capped fragments normally serve as primers for the viral RNA-dependent RNA polymerase (RdRp) to initiate transcription of viral mRNAs. By blocking this crucial step, this compound effectively halts viral gene expression and replication.[4]

In Vitro Antiviral Spectrum of this compound

The in vitro efficacy of this compound has been evaluated against a wide array of influenza viruses. The following tables summarize the quantitative data from various studies, presenting the 50% and 90% effective concentrations (EC50 and EC90) and 50% inhibitory concentrations (IC50) of this compound acid against influenza A, B, C, and D viruses.

Table 1: Antiviral Activity of this compound against Influenza A Viruses

| Subtype | Strain | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | Reference |

| H1N1pdm09 | A/California/7/2009 | MDCK | CPE Reduction | 0.48 ± 0.22 | - | [5] |

| H1N1pdm09 | A/California/04/2009 | MDCK | Plaque Reduction | 0.2 - 3.4 | - | [6] |

| H1N1 | A/WSN/33 | MDCK | Yield Reduction | - | 0.79 ± 0.13 | [7] |

| H1N1 | A/Mississippi/3/2001 | A549 | Yield Reduction | 5.62 (µM) | - | [8] |

| H1N1 | A/Puerto Rico/8/34 | A549 | Yield Reduction | - | - | [8] |

| H3N2 | A/Switzerland/9715293/2013 | MDCK | CPE Reduction | 19.55 ± 5.66 | - | [5] |

| H3N2 | A/Texas/71/2017 | MDCK | Plaque Reduction | - | - | [6] |

| H3N2 | A/Victoria/03/75 | A549 | Yield Reduction | 4.884 (µM) | - | [8] |

| H5N1 | A/Hong Kong/483/1997 | A549 | MTT Assay | - | - | [9] |

| H7N9 | A/Anhui/1/2013 | MDCK | Focus Reduction | 0.88 | - | [10] |

CPE: Cytopathic Effect; MDCK: Madin-Darby Canine Kidney; A549: Human lung adenocarcinoma; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Table 2: Antiviral Activity of this compound against Influenza B Viruses

| Lineage | Strain | Cell Line | Assay Type | EC50 (nM) | IC50 (nM) | Reference |

| Victoria | B/Washington/02/2019 | ST6GalI-MDCK | Plaque Reduction | - | 31.6 ± 1.9 | [11] |

| Victoria | B/Quebec/MCV-11/2019 | ST6GalI-MDCK | Plaque Reduction | - | 53.2 ± 7 | [11] |

| Yamagata | B/Phuket/3073/2013 | ST6GalI-MDCK | Plaque Reduction | - | - | [11] |

| Not Specified | B/Brisbane/60/2008 | MDCK | Plaque Reduction | - | - | [6] |

| Not Specified | B/Hong Kong/5/72 | MDCK | Yield Reduction | - | - | [7] |

ST6GalI-MDCK: MDCK cells overexpressing human α2,6-sialyltransferase.

Table 3: Antiviral Activity of this compound against Influenza C and D Viruses

| Virus Type | Strain | Cell Line | Assay Type | EC90 (nM) | Reference |

| Influenza C | C/Johannesburg/1/66 | MDCK | Virus Yield Reduction | 11.2 | [12] |

| Influenza C | C/Taylor/1233/47 | MDCK | Virus Yield Reduction | 10.5 | [12] |

| Influenza D | D/swine/Oklahoma/1334/2011 | ST6GalI-MDCK | Virus Yield Reduction | 98.3 | [12] |

| Influenza D | D/bovine/France/2012 | ST6GalI-MDCK | Virus Yield Reduction | 85.7 | [12] |

Experimental Protocols

The in vitro antiviral activity of this compound is assessed using several standardized assays. The methodologies for the key experiments cited in this guide are detailed below.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

-

Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., MDCK or A549) in 24- or 96-well plates.[7][8]

-

Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the influenza virus strain of interest.[8]

-

Compound Addition: Immediately after infection, add serial dilutions of this compound acid to the culture medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 24-72 hours), allowing for multiple rounds of viral replication.[6]

-

Supernatant Collection: Harvest the culture supernatants at the end of the incubation period.

-

Virus Titeration: Determine the viral titer in the collected supernatants using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay.

-

Data Analysis: Calculate the EC50 or EC90 value, which is the concentration of this compound that reduces the viral titer by 50% or 90%, respectively, compared to the untreated virus control.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death.[13]

-

Cell Seeding: Seed susceptible cells (e.g., MDCK) in 6- or 12-well plates to form a confluent monolayer.[1]

-

Virus Adsorption: Infect the cell monolayer with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.[13]

-

Overlay Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of this compound acid.[1][13] The semi-solid overlay restricts the spread of progeny virus to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques develop.[14]

-

Plaque Visualization: Fix the cells with a fixative (e.g., formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.[13]

-

Data Analysis: Count the number of plaques in each well and calculate the EC50 value, the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Focus Reduction Assay (FRA)

The FRA is similar to the plaque reduction assay but uses immunostaining to detect infected cells, which form foci. This method is particularly useful for viruses that do not form clear plaques.[10]

-

Cell Seeding and Infection: Follow steps 1 and 2 of the Plaque Reduction Assay protocol.

-

Overlay Addition: After virus adsorption, add a liquid overlay medium containing serial dilutions of this compound acid.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Immunostaining: Fix the cells and permeabilize them. Add a primary antibody specific for a viral protein (e.g., influenza nucleoprotein). After washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Focus Visualization: Add a substrate that produces a colored precipitate in the presence of the enzyme, allowing for the visualization of foci of infected cells.

-

Data Analysis: Count the number of foci and calculate the EC50 value as described for the plaque reduction assay.

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against influenza A, B, C, and D viruses. Its unique mechanism of action, targeting the highly conserved cap-dependent endonuclease, makes it an effective antiviral against a wide range of influenza virus strains, including those resistant to other classes of antiviral drugs. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals in the field of influenza virology and antiviral therapy. Continued surveillance and in vitro testing will be crucial to monitor for the emergence of resistance and to fully understand the clinical utility of this compound in the ever-evolving landscape of influenza.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. Cap snatching - Wikipedia [en.wikipedia.org]

- 3. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]

- 4. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Combinations of this compound Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza A and B viruses with reduced this compound susceptibility display attenuated in vitro fitness but retain ferret transmissibility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved in vitro Efficacy of this compound Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the In Vitro and In Vivo Efficacy of this compound Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. Susceptibility of Influenza A, B, C, and D Viruses to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for Baloxavir's Inhibition of Viral Replication: A Technical Guide

This guide provides an in-depth analysis of the molecular mechanisms underlying the antiviral activity of baloxavir, a first-in-class inhibitor of the influenza virus cap-dependent endonuclease. It is intended for researchers, scientists, and drug development professionals working in the field of virology and antiviral therapeutics.

Introduction to this compound and its Novel Mechanism of Action

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral agents to combat seasonal epidemics, pandemics, and the emergence of drug-resistant strains. This compound marboxil (trade name Xofluza®) represents a significant advancement in anti-influenza therapy. It is a prodrug that is rapidly metabolized in vivo to its active form, this compound acid. Unlike traditional neuraminidase inhibitors that prevent the release of progeny virions from infected cells, this compound targets a crucial and highly conserved step in the viral replication cycle: the initiation of viral mRNA synthesis.

This compound acid is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, which is a component of the viral RNA polymerase complex. This endonuclease is responsible for a process known as "cap-snatching," whereby the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the transcription of its own genome. By blocking this essential process, this compound effectively shuts down viral gene expression and replication at a very early stage.

The Cap-Snatching Mechanism and this compound's Point of Intervention

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching process involves the coordinated action of these subunits:

-

Cap Binding: The PB2 subunit recognizes and binds to the 7-methylguanosine (m7G) cap structure of host pre-mRNAs.

-

Endonuclease Cleavage: The PA subunit, which contains the endonuclease active site, then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.

-

Transcription Priming: The resulting capped RNA fragment is used as a primer by the PB1 subunit, the catalytic core of the polymerase, to initiate transcription of the viral RNA genome segments.

This compound acid exerts its inhibitory effect by binding to the active site of the PA endonuclease. This binding is facilitated by chelation of the two critical manganese ions (Mn2+) that are essential for the enzyme's catalytic activity. By occupying the active site and sequestering these metal ions, this compound acid effectively prevents the cleavage of host pre-mRNAs, thereby halting viral transcription and replication.

The Preclinical Profile of Baloxavir: An In-depth Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor for the treatment of influenza virus infections. This compound marboxil is a prodrug that is rapidly converted to its active form, this compound acid, which targets a critical step in viral replication.[1][2] This document summarizes key quantitative data from various preclinical models, details experimental protocols for pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Cap-Snatching

This compound acid exerts its antiviral activity by inhibiting the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein.[3] This enzyme is essential for the "cap-snatching" process, a unique mechanism whereby the virus cleaves the 5' caps from host cell pre-messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[2][4] By blocking this initial step of viral transcription, this compound acid effectively halts the production of viral proteins and subsequent viral replication.[2] This mode of action is distinct from that of neuraminidase inhibitors, which act at a later stage of the viral life cycle to prevent the release of progeny virions.[5]

Below is a diagram illustrating the mechanism of action of this compound.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including mice, rats, ferrets, and cynomolgus monkeys. As a prodrug, this compound marboxil is rapidly absorbed and hydrolyzed by esterases in the intestine, liver, and blood to its active form, this compound acid.[6][7]

Table 1: Pharmacokinetic Parameters of this compound Acid in Preclinical Models

| Animal Model | Dose (this compound Marboxil) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Reference |

| Mouse (BALB/c) | 0.5 mg/kg | Oral | ~30 | ~200 | - | [8] |

| 5 mg/kg | Oral | ~200 | ~2000 | - | [8] | |

| 50 mg/kg | Oral | ~1000 | ~15000 | - | [8] | |

| Rat | - | - | - | - | - | [7] |

| Ferret | 10 mg/kg | Oral | - | - | - | [9] |

| Cynomolgus Monkey | 1 mg/kg/day | Oral | - | - | - | [10] |

| 10 mg/kg/day | Oral | - | - | - | [10] | |

| 100 mg/kg/day | Oral | - | - | - | [10] |

Note: '-' indicates data not explicitly found in the provided search results. The data for rats and monkeys from the FDA review was qualitative, stating rapid metabolism and less than dose-proportional increases in exposure under fed conditions.[7]

Pharmacodynamics and Efficacy in Preclinical Models

The in vitro and in vivo antiviral activity of this compound has been demonstrated against a broad range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors.[6]

In Vitro Susceptibility

The in vitro potency of this compound acid is typically assessed using plaque reduction assays or neuraminidase-based replication inhibition assays.

Table 2: In Vitro Activity of this compound Acid Against Influenza Viruses

| Virus Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| Influenza A(H1N1)pdm09 | MDCK | Plaque Reduction | 0.49 - 0.98 | [11] |

| Influenza A(H3N2) | MDCK | Plaque Reduction | 0.42 - 0.81 | [11] |

| Influenza B (Victoria) | MDCK | Plaque Reduction | 3.1 - 5.5 | [11] |

| Influenza B (Yamagata) | MDCK | Plaque Reduction | 2.2 - 4.4 | [11] |

| H5 HPAIVs | MDCK | Virus Yield Reduction | EC90: 0.7 - 1.6 | [12] |

In Vivo Efficacy in Mouse Models

Mouse models of influenza infection are crucial for evaluating the therapeutic efficacy of antiviral candidates. In these models, this compound has demonstrated potent antiviral activity, leading to significant reductions in viral titers and improved survival.[13][14]

Table 3: Efficacy of this compound Marboxil in Influenza-Infected Mice

| Mouse Strain | Virus Strain | Treatment Regimen | Key Findings | Reference |

| BALB/c | A/PR/8/34 (H1N1) | 1.6 mg/kg (SC, single dose), 96h pre-infection | Complete prevention of mortality | [14] |

| BALB/c | A/PR/8/34 (H1N1) | 15 mg/kg (oral, q12h) | ≥100-fold reduction in lung viral titers vs. oseltamivir | [8] |

| BALB/c | Influenza B | 15 mg/kg (oral, q12h) | ≥10-fold reduction in lung viral titers vs. oseltamivir | [8] |

| BALB/c | H5N1 HPAIV | Monotherapy | Significant reduction in viral titers in lungs, brains, and kidneys | [12] |

In Vivo Efficacy in Ferret Models

Ferrets are considered the gold standard for modeling human influenza infection and transmission due to their similar lung physiology and clinical presentation. Studies in ferrets have shown that this compound treatment reduces viral shedding and onward transmission.[15][16]

Table 4: Efficacy of this compound in Influenza-Infected Ferrets

| Virus Strain | Treatment Regimen | Key Findings | Reference |

| A(H1N1)pdm09 | Single SC dose | Reduced infectious viral shedding in the upper respiratory tract | [15][16] |

| Reduced frequency of transmission to sentinel ferrets | [15][16] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline typical experimental protocols used in the evaluation of this compound.

In Vitro Susceptibility Testing: Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

This assay determines the concentration of an antiviral compound required to inhibit influenza virus replication by measuring the activity of the viral neuraminidase enzyme.

Protocol:

-

Cell Preparation: Madin-Darby canine kidney cells overexpressing human α-2,6-sialyltransferase (MDCK-SIAT1) are cultured and prepared into a suspension.[1]

-

Drug Dilution: this compound acid is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.[1]

-

Assay Plate Preparation: A 96-well plate is prepared with the serially diluted this compound acid.

-

Virus Inoculation: A standardized amount of influenza virus is added to each well.

-

Cell Seeding: The MDCK-SIAT1 cell suspension is added to all wells.

-

Incubation: The plate is incubated to allow for a single cycle of viral replication.

-

Neuraminidase Activity Measurement: The neuraminidase substrate, 4-(methylumbelliferyl)-N-acetylneuraminic acid (MUNANA), is added. The neuraminidase produced by the replicated virus cleaves MUNANA, releasing a fluorescent product.[1]

-

Data Analysis: The fluorescence is measured, and the 50% inhibitory concentration (IC50) is calculated.

Mouse Efficacy Study

This protocol outlines a typical experiment to evaluate the in vivo efficacy of this compound in a mouse model of influenza infection.

Protocol:

-

Infection: Mice are intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain (e.g., A/PR/8/34 (H1N1)).[14]

-

Treatment: this compound marboxil is administered orally at various doses and schedules (e.g., single dose, multiple doses, prophylactic, or therapeutic).[8][13]

-

Monitoring: Mice are monitored daily for body weight changes and survival for a specified period (e.g., 14-21 days).

-

Viral Titer Determination: At specific time points post-infection, lungs are harvested, homogenized, and viral titers are determined by TCID50 (50% tissue culture infectious dose) assay on MDCK cells.[14]

-

Data Analysis: Survival curves are analyzed using the log-rank test, and viral titers are compared between treatment groups.

Ferret Transmission Study

This protocol describes a model to assess the effect of this compound on the transmission of influenza virus.

Protocol:

-

Animal Model: Male and female ferrets are used.

-

Infection of Donors: A group of "donor" ferrets is intranasally inoculated with an influenza virus strain.[15][17]

-

Treatment: Donor ferrets are treated with this compound, a comparator antiviral (e.g., oseltamivir), or a placebo.[15][17]

-

Co-housing: Naïve "sentinel" ferrets are co-housed with the donor ferrets to allow for direct contact transmission, or housed in adjacent cages for aerosol transmission studies.[15][17]

-

Sample Collection: Nasal washes are collected from all ferrets at regular intervals to determine viral shedding.[17]

-

Viral Titer and Genotyping: Viral titers in the nasal washes are determined, and viral RNA is sequenced to assess for the emergence of resistance mutations.

Development of Resistance

A key consideration for any antiviral is the potential for the development of resistance. For this compound, resistance is primarily associated with amino acid substitutions in the PA protein, with the I38T substitution being the most frequently observed.[11][18]

Table 5: this compound Resistance-Associated Substitutions in the PA Protein

| Substitution | Fold-Increase in IC50/EC50 | Preclinical Model | Reference |

| I38T | 13.7 - 72.3 | In vitro (IBV and IAV) | [18][19] |

| I38M | ~12 | In vitro (H3N2) | [20] |

| I38F | ~10.6 | In vitro (A(H1N1)) | [11] |

| E23K | ~4.7 | In vitro (A(H1N1)) | [11] |

| E199D | ~5.4 | In vitro (IAV) | [19] |

In Vitro Generation of Resistant Viruses

Resistance can be selected for in vitro by passaging the virus in the presence of increasing concentrations of this compound acid.

Protocol:

-

Cell Culture: ST6GalI-MDCK cells are commonly used.[18]

-

Serial Passaging: An influenza virus is passaged multiple times in the presence of sub-optimal and then increasing concentrations of this compound acid.

-

Virus Isolation and Sequencing: After several passages, the viral population is isolated, and the PA gene is sequenced to identify potential resistance-conferring mutations.[18]

-

Phenotypic Characterization: The susceptibility of the selected virus to this compound is re-evaluated to confirm the resistance phenotype.

Conclusion

The preclinical data for this compound demonstrate a potent and broad-spectrum antiviral with a novel mechanism of action. Its favorable pharmacokinetic profile and significant efficacy in mouse and ferret models of influenza infection have supported its clinical development and approval. Continued surveillance for the emergence of resistance is crucial for maintaining its clinical utility. This in-depth guide provides a foundational understanding of the preclinical science that underpins the therapeutic use of this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. What is the mechanism of this compound Marboxil? [synapse.patsnap.com]

- 3. This compound marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. Accurate Modeling of Clinical Trials to Guide Antiviral Development | Fred Hutchinson Cancer Center [fredhutch.org]

- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Pharmacokinetic and pharmacodynamic analysis of this compound marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound Marboxil [frontiersin.org]

- 12. Characterization of the In Vitro and In Vivo Efficacy of this compound Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prophylactic Treatment with this compound Protects Mice from Lethal Infection with Influenza A and B Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prophylactic Treatment with this compound Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound treatment of ferrets infected with influenza A(H1N1)pdm09 virus reduces onward transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.monash.edu [research.monash.edu]

- 17. This compound treatment of ferrets infected with influenza A(H1N1)pdm09 virus reduces onward transmission | PLOS Pathogens [journals.plos.org]

- 18. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with this compound Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. stacks.cdc.gov [stacks.cdc.gov]

The Cap-Snatching Thief: A Technical Guide to Baloxavir's Inhibition of Influenza Virus mRNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Influenza remains a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistance. Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a paradigm shift in anti-influenza therapy. This technical guide provides an in-depth examination of the molecular mechanism by which its active form, this compound acid, disrupts influenza virus mRNA synthesis. We detail the viral cap-snatching process, present quantitative data on this compound's potent efficacy, and provide comprehensive protocols for key experimental assays. Visualizations of the underlying molecular pathways and experimental workflows are included to facilitate a deeper understanding of this innovative antiviral agent.

Introduction: A New Target in the Fight Against Influenza

The influenza virus, a segmented negative-sense RNA virus, relies on hijacking the host cell's machinery for the transcription and translation of its genetic material.[1] A critical and unique process in the influenza virus life cycle is "cap-snatching," where the viral RNA-dependent RNA polymerase (RdRp) complex cleaves the 5' cap from host pre-mRNAs to prime the synthesis of its own viral mRNAs (vmRNAs).[2][3] This process is essential for the initiation of viral protein synthesis and subsequent viral replication.[4]

Traditional antiviral drugs, such as neuraminidase inhibitors, target the later stages of the viral life cycle, specifically the release of progeny virions.[5] In contrast, this compound marboxil offers a novel mechanism of action by targeting the very initiation of viral mRNA synthesis.[6][7] this compound marboxil is an orally available prodrug that is rapidly hydrolyzed to its active form, this compound acid, which directly inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the influenza virus RdRp.[2][8] This inhibition effectively halts the cap-snatching process, preventing the production of functional vmRNAs and thereby suppressing viral replication.[2] Its distinct target within the viral polymerase complex reduces the likelihood of cross-resistance with existing antiviral classes.[2]

Mechanism of Action: Thwarting the Cap-Snatching Process

The influenza virus RdRp is a heterotrimeric complex composed of three subunits: polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2).[1][9] Each subunit plays a crucial role in viral RNA transcription and replication.

The process of cap-snatching involves a coordinated effort by the RdRp subunits:

-

Cap Binding: The PB2 subunit recognizes and binds to the 5' m7G cap structure of host cell pre-mRNAs.[3]

-

Endonucleolytic Cleavage: The PA subunit, which possesses endonuclease activity, then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.[3]

-

Primer for Transcription: This capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the polymerase, to initiate the transcription of vmRNA using the viral RNA (vRNA) as a template.[3][4]

This compound acid exerts its antiviral effect by specifically targeting the active site of the endonuclease domain within the PA subunit.[5][7] By binding to this site, this compound acid prevents the cleavage of host pre-mRNAs, thereby depriving the viral polymerase of the capped primers necessary for vmRNA synthesis.[2] This immediate cessation of viral transcription is a key differentiator from other anti-influenza agents.

Quantitative Efficacy Data

The in vitro efficacy of this compound acid is typically quantified by the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based assays. Clinical efficacy is often measured by the reduction in viral load.

Table 1: In Vitro Efficacy of this compound Acid (BXA) Against Influenza Viruses

| Virus Strain/Type | Assay Type | Cell Line | BXA IC50/EC50 (nM) | Fold Change vs. WT | Reference |

| Influenza A (H1N1)pdm09 | |||||

| Wild-Type (WT) | Viral Yield Assay | ST6GalI-MDCK | 0.42 ± 0.37 | - | [2] |

| PA/I38T Mutant | Viral Yield Assay | ST6GalI-MDCK | 41.96 ± 9.42 | 100 | [2] |

| Wild-Type (WT) | Plaque Reduction | MDCK-SIAT1 | 1.0 ± 0.7 | - | [6] |

| PA/I38L Mutant | Plaque Reduction | MDCK-SIAT1 | 11.8 ± 2.9 | ~11.8 | [6] |

| PA/I38T Mutant | Plaque Reduction | MDCK-SIAT1 | 40.9 ± 6.5 | ~40.9 | [6] |

| Influenza A (H3N2) | |||||

| Wild-Type (WT) | Viral Yield Assay | ST6GalI-MDCK | 0.66 ± 0.17 | - | [2] |

| PA/I38T Mutant | Viral Yield Assay | ST6GalI-MDCK | 139.73 ± 24.97 | 211 | [2] |

| Wild-Type (WT) | Focus Reduction Assay | MDCK | 1.2 ± 0.6 | - | [10] |

| Influenza B | |||||

| B/Victoria (WT) | Focus Reduction Assay | MDCK | 7.2 ± 3.5 | - | [10] |

| B/Yamagata (WT) | Focus Reduction Assay | MDCK | 5.8 ± 4.5 | - | [10] |

Note: The PA/I38T substitution is a common mutation associated with reduced susceptibility to this compound.[8]

Table 2: Clinical Efficacy Comparison: this compound vs. Oseltamivir

| Outcome Measure | Patient Population | This compound | Oseltamivir | Study Reference |

| Median Time to Cessation of Viral Shedding | Children (6 to <12 years) | 48.0 hours | 192.0 hours | [6] |

| Median Time to Cessation of Viral Shedding | Children (5 to 11 years) | 24.1 hours | 75.8 hours | [7] |

| Median Time to Alleviation of Symptoms | Children (6 to <12 years) | 44.8 hours | 72.2 hours | [6] |

| Median Time to Alleviation of Fever | Adults & Adolescents | 28.0 hours | 48.0 hours | [11] |

| Mean Change in Viral Titer from Baseline (Day 2) | Children (5 to 11 years) | Greater decline | Lesser decline | [7] |

| Reduction in Household Transmission Odds | Household Contacts | 32% reduction vs. placebo | Not Assessed | [5][12] |

Key Experimental Protocols

FRET-Based Cap-Dependent Endonuclease Inhibition Assay

This biochemical assay directly measures the inhibition of the PA subunit's endonuclease activity.

Principle: A short, single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). When the influenza polymerase's PA subunit cleaves the oligonucleotide, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence. The inhibitory effect of a compound like this compound acid is quantified by the reduction in this fluorescence signal.[9][13]

Detailed Methodology:

-

Reagents and Materials:

-

Purified recombinant influenza PA/PB1/PB2 trimer or the N-terminal domain of PA (PA-Nter).[2]

-

FRET-labeled oligonucleotide substrate (e.g., 5'-FAM/3'-quencher).[13]

-

Assay Buffer: e.g., 10 mM Tris-HCl (pH 8.0), 1 mM MnCl2, 1 mM DTT.[13]

-

This compound acid (or other test inhibitors) serially diluted in DMSO, then in assay buffer.

-

384-well microplates suitable for fluorescence readings.

-

Plate reader capable of fluorescence detection (e.g., excitation at 465 nm, emission at 520 nm).[13]

-

-

Procedure:

-

Add 10 µL of assay buffer containing the purified PA endonuclease to each well of the microplate.

-

Add 5 µL of serially diluted this compound acid or vehicle control (DMSO in assay buffer) to the appropriate wells.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of the FRET-labeled oligonucleotide substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.[12]

-

The rate of reaction is determined from the linear portion of the fluorescence increase over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound acid concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

-

Plaque Reduction Assay

This cell-based assay is a gold standard for determining the efficacy of an antiviral compound in inhibiting infectious virus production.

Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with a known amount of influenza virus. The cells are then covered with a semi-solid overlay medium containing the antiviral drug. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized zones of cell death, or "plaques." The number and size of these plaques are inversely proportional to the antiviral activity of the drug.

Detailed Methodology:

-

Reagents and Materials:

-

MDCK cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Infection medium (e.g., serum-free DMEM with TPCK-treated trypsin at 1 µg/mL).

-

Influenza virus stock of known titer (plaque-forming units, PFU/mL).

-

Overlay medium: Mix equal volumes of 2x DMEM and 1.6% agarose or another semi-solid medium like Avicel. Add TPCK-treated trypsin and serial dilutions of this compound acid.

-

6-well or 12-well cell culture plates.

-

Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

-

Procedure:

-

Seed MDCK cells in multi-well plates and grow until they form a confluent monolayer (typically 1-2 days).[1]

-

Wash the cell monolayers with sterile PBS.

-

Infect the cells by adding a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Aspirate the virus inoculum.

-

Add the prepared overlay medium containing various concentrations of this compound acid (or a vehicle control) to triplicate wells for each concentration.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cell monolayer with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well. Uninfected cells will stain purple, while plaques will appear as clear zones.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control wells (no drug).

-

Determine the EC50 value, the concentration of this compound acid that reduces the plaque number by 50%, by plotting the percentage of reduction against the drug concentration.

-

Conclusion

This compound marboxil represents a significant advancement in the treatment of influenza, distinguished by its novel mechanism of action targeting the cap-dependent endonuclease of the viral PA subunit. By inhibiting the essential cap-snatching process, this compound acid rapidly halts viral mRNA synthesis, leading to a swift reduction in viral load and clinical symptom alleviation. The quantitative data robustly support its potent in vitro and in vivo activity against a broad range of influenza viruses. The detailed experimental protocols provided herein serve as a guide for the continued evaluation of this and future endonuclease inhibitors. As the landscape of influenza continues to evolve, the unique therapeutic approach of this compound offers a critical tool for clinicians and a promising platform for future antiviral drug development.

References

- 1. Clinical efficacy and Safety of this compound Marboxil compared with Oseltamivir against influenza virus in children: A sys… [ouci.dntb.gov.ua]

- 2. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. roche.com [roche.com]

- 5. Clinical and Virologic Outcomes of this compound Compared with Oseltamivir in Pediatric Patients with Influenza in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of this compound Marboxil in Influenza-infected Children 5–11 Years of Age: A Post Hoc Analysis of a Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 3 Safety and Efficacy Study of this compound Marboxil in Children Less Than 1 Year Old With Suspected or Confirmed Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Real-world effectiveness and safety of this compound Marboxil or Oseltamivir in outpatients with uncomplicated influenza A: an ambispective, observational, multi-center study [frontiersin.org]

- 10. publicacions.ub.edu [publicacions.ub.edu]

- 11. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinical efficacy and Safety of this compound Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Structural biology of Baloxavir binding to the PA endonuclease active site

An In-depth Technical Guide to the Structural Biology of Baloxavir Binding to the PA Endonuclease Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions governing the binding of this compound to the influenza virus PA endonuclease active site. It consolidates crystallographic data, quantitative binding affinities, and detailed experimental protocols to serve as a resource for research and development in antiviral drug discovery.

Introduction: Targeting the Influenza "Cap-Snatching" Mechanism

Influenza viruses are a persistent global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of subunits PA, PB1, and PB2, is essential for viral replication and transcription. A key process in viral transcription is "cap-snatching," where the endonuclease activity, located in the N-terminal domain of the PA subunit (PA_N), cleaves the 5' caps from host pre-mRNAs.[1][2][3] These capped fragments are then used as primers by the PB1 subunit to synthesize viral mRNAs.[3][4]

This compound marboxil is a prodrug whose active metabolite, this compound acid (BXA), is a first-in-class inhibitor that potently targets this essential PA endonuclease activity.[5][6] By blocking the cap-snatching mechanism, this compound effectively halts viral gene transcription and replication.[4][6]

Molecular Mechanism of this compound Action

This compound acid exerts its inhibitory effect by directly targeting the catalytic center of the PA endonuclease. The active site contains a conserved PD-(D/E)XK nuclease motif that coordinates two divalent metal ions, typically manganese (Mn²⁺), which are crucial for catalysis.[7][8] this compound acid functions as a metal-ion chelator; its characteristic pharmacophore binds to and sequesters the two Mn²⁺ ions in the active site.[9][10] This chelation prevents the binding and cleavage of host RNA, thereby inhibiting the endonuclease function.[10][11] The binding of this compound is a tight-binding inhibition, and its efficacy is dependent on the pre-formation of a complex between the enzyme, the metal ions, and the inhibitor.[11][12]

Structural Insights from Crystallography

High-resolution crystal structures of the influenza PA endonuclease domain in complex with this compound acid have provided detailed insights into the binding mechanism. The primary interactions involve the chelation of the active site metal ions and extensive contacts with surrounding amino acid residues.

Key Interacting Residues in the PA Endonuclease Active Site:

| Interacting Residue | Type of Interaction with this compound Acid | Role in Binding and Catalysis |

| His41 | Metal Coordination | Part of the catalytic motif, coordinates one of the metal ions.[7] |

| Glu80 | Metal Coordination | Ligands one of the metal ions.[7] |

| Asp108 | Metal Coordination | Bridges both metal ions, critical for their positioning.[7] |

| Glu119 | Metal Coordination | Coordinates both metal ions, central to the active site.[7] |

| Ile120 (carbonyl) | Metal Coordination | The backbone carbonyl oxygen coordinates one of the metal ions.[7] |

| Ile38 | Hydrophobic/van der Waals | Forms a key hydrophobic interaction with the "specificity domain" of this compound, contributing significantly to binding affinity.[5][10][13] |

| Tyr24 | Stacking/Hydrophobic | Can form interactions that help lock this compound into the active site.[9] |

| Lys134 | Potential Interaction | Located in the active site vicinity. |

This table summarizes key residues identified from crystallographic studies of this compound bound to the PA endonuclease.

The structure of this compound acid can be conceptually divided into an "anchor" domain, which chelates the metal ions, and a "specificity" domain, which engages in hydrophobic interactions with the protein, notably with Ile38.[10] This "butterfly" shape allows for extensive and stable interactions within the active site's hydrophobic pockets.[14]

Quantitative Analysis of this compound Binding and Inhibition

This compound acid is a highly potent inhibitor of the PA endonuclease across various influenza A and B strains. Its inhibitory activity is commonly measured by IC₅₀ (half-maximal inhibitory concentration) in enzymatic assays and EC₅₀ (half-maximal effective concentration) in cell-based antiviral assays.

Table of this compound Acid (BXA) Activity Against Influenza Viruses:

| Virus Type/Subtype | Assay Type | Wild-Type Value | I38T Mutant Value | Fold Change with I38T | Reference |

| Influenza A | Enzymatic (IC₅₀) | ~1.4-3.1 nM | - | - | [6] |

| Influenza B | Enzymatic (IC₅₀) | ~4.5-8.9 nM | - | - | [6] |

| A(H1N1)pdm09 | Cell-based (EC₅₀) | ~0.28 nM | - | 44-124x | [15][16] |

| A(H3N2) | Cell-based (EC₅₀) | ~0.16 nM | - | 20-391x | [15][16] |

| Influenza B | Cell-based (EC₅₀) | ~2.43-3.42 nM | - | 5-15x | [15][16] |

| Influenza B | Enzyme Kinetics (Kᵢᵃᵖᵖ) | 12 nM | 216 nM | 18x | [12] |

Structural Basis of Clinical Resistance

Despite its clinical success, resistance to this compound can emerge, primarily through amino acid substitutions in the PA endonuclease domain.[14][17] The most prevalent and significant resistance mutation is the substitution of isoleucine at position 38 with threonine (I38T).[5][17]

Structural Impact of the I38T Mutation: The I38T substitution is critical because it disrupts a key hydrophobic interaction.[13] The bulky, nonpolar side chain of isoleucine forms favorable van der Waals contacts with the hydrophobic portion of this compound.[5] When replaced by the smaller, polar threonine, these stabilizing interactions are lost, reducing the binding affinity and stability of the drug-enzyme complex.[5][13] This decrease in binding directly correlates with the observed 30- to 50-fold reduction in susceptibility for influenza A viruses.[5][17]

Other mutations that confer reduced susceptibility have been identified at positions such as E23 and A36, which are also located near the active site.[14][17]

Table of Common this compound Resistance Mutations in PA Endonuclease:

| Mutation | Influenza Type(s) | Typical Fold-Change in IC₅₀ | Structural Consequence | Reference |

| I38T | A and B | 20-124x (A), 5-15x (B) | Loss of key hydrophobic/van der Waals interactions.[5][13] | [15] |

| E23K | A and B | ~6-9x | May destabilize helix α2 and disrupt interactions important for RNA recognition.[14] | [15] |

| A36V | A(H3N2) | ~6x | May cause minor instability in the endonuclease structure.[14][17] | [15] |

| I38M/F/L/S | A and B | 7-112x | Alteration of hydrophobic contacts with the inhibitor. | [15][17] |

Experimental Protocols

Recombinant Expression and Purification of PA Endonuclease Domain (PA_N)

This protocol is a generalized procedure based on methodologies cited in the literature.[2][14]

-

Cloning and Expression Vector: The gene fragment encoding the N-terminal ~200 residues of the influenza PA subunit is cloned into an E. coli expression vector (e.g., pET series) with an N-terminal His₆-tag, often followed by a TEV protease cleavage site.

-

Protein Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cultures are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by adding IPTG to a final concentration of 0.1-0.5 mM. The culture is then incubated overnight with shaking at a lower temperature (e.g., 18-25°C) to improve protein solubility.[14]

-

Cell Lysis: Cells are harvested by centrifugation. The resulting cell paste is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM TCEP, and protease inhibitors) and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is clarified by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged PA_N is eluted with a high-concentration imidazole gradient (e.g., 50-300 mM).

-

Tag Cleavage (Optional): The His-tag is cleaved by incubating the eluted protein with TEV protease overnight during dialysis against a low-salt buffer.

-

Second Affinity Chromatography: The protein solution is passed back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein.

-

Size-Exclusion Chromatography (SEC): The flow-through from the second Ni-NTA step is concentrated and loaded onto a SEC column (e.g., Superdex 75) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to obtain a highly pure and monodisperse protein sample. Protein purity is assessed by SDS-PAGE.

Co-crystallization and X-ray Structure Determination

This protocol outlines the general steps for obtaining a crystal structure of PA_N with this compound acid.[14]

-

Complex Formation: Purified PA_N protein is concentrated to ~5-10 mg/mL. This compound acid (dissolved in DMSO) is added to the protein solution at a 2-5 molar excess, along with MnCl₂ (e.g., 1-5 mM). The mixture is incubated on ice for at least 1 hour to ensure complex formation.[14]

-

Crystallization Screening: The PA_N-BXA complex is screened for crystallization conditions using commercial screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the precipitant concentration, pH, and additives to grow diffraction-quality single crystals.

-

Cryo-protection and Data Collection: Crystals are harvested and briefly soaked in a cryo-protectant solution (typically mother liquor supplemented with 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

-

X-ray Diffraction: Diffraction data are collected at a synchrotron beamline. The data are processed, integrated, and scaled using software like XDS or HKL2000.

-

Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined PA_N structure as a search model (e.g., PDB ID 6FS6). The model is then refined against the diffraction data, and the this compound acid ligand is built into the electron density map using software like Coot and Phenix.[5][18]

Visualizations of Pathways and Workflows

Caption: Mechanism of this compound acid (BXA) inhibiting the influenza "cap-snatching" process.

Caption: Experimental workflow for determining the PA_N-baloxavir crystal structure.

Caption: Logical relationship of the I38T resistance mutation to this compound binding.

References

- 1. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel E198K substitution in the PA gene of influenza A virus with reduced susceptibility to this compound acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mutational and Metal Binding Analysis of the Endonuclease Domain of the Influenza Virus Polymerase PA Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. Biophysical and structural study of La Crosse virus endonuclease inhibition for the development of new antiviral options - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The active form of the influenza cap-snatching endonuclease inhibitor this compound marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The active form of the influenza cap-snatching endonuclease inhibitor this compound marboxil is a tight binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdn.who.int [cdn.who.int]

- 16. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor this compound Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Susceptibility Testing of Baloxavir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is an antiviral medication that acts as a cap-dependent endonuclease inhibitor, a novel mechanism for treating influenza virus infections.[1][2] Its active form, this compound acid, targets the polymerase acidic (PA) protein of influenza A and B viruses, which is essential for the initiation of viral mRNA synthesis—a process known as "cap-snatching."[2][3] This unique mode of action makes it a valuable tool against influenza, including strains resistant to other antiviral drug classes like neuraminidase inhibitors.[4] Accurate and standardized in vitro susceptibility testing is crucial for monitoring the effectiveness of this compound, detecting the emergence of resistant strains, and guiding clinical use.

These application notes provide detailed protocols for determining the in vitro susceptibility of influenza viruses to this compound. The primary methods covered are the Plaque Reduction Neutralization Test (PRNT), the Microneutralization Assay, and the Influenza Replication Inhibition Neuraminidase-based Assay (IRINA).

Mechanism of Action of this compound

This compound acid inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) subunit.[3] This enzyme is responsible for cleaving the 5' caps from host cell pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs. By blocking this "cap-snatching" process, this compound effectively halts viral gene transcription and replication.[2]

Caption: Mechanism of action of this compound acid.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a drug to reduce the number of infectious virus particles, quantified as plaque-forming units (PFU).[5][6]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells[7]

-

12-well cell culture plates[5]

-

Influenza virus stock

-

This compound acid

-

Dulbecco's Modified Eagle Medium (DMEM), serum-free[5]

-

TPCK-treated trypsin[5]

-

Phosphate-buffered saline (PBS)

-

4% Formaldehyde for fixation[5]

-

Crystal violet staining solution[5]

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.[5]

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM containing TPCK-treated trypsin. The target dilution should produce 50-100 plaques per well in the virus control.[5]

-

Drug Preparation: Prepare a stock solution of this compound acid and make serial dilutions to achieve the desired final concentrations.[5]

-

Infection: Aspirate the medium from the MDCK cell monolayers and wash with PBS. Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for virus adsorption.[5]

-

Overlay Application: After incubation, remove the virus inoculum and add the semi-solid overlay medium containing the different concentrations of this compound. Also include virus control (no drug) and cell control (no virus, no drug) wells.[5]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[5]

-

Fixation and Staining: Fix the cells with 4% formaldehyde and then stain with crystal violet solution to visualize and count the plaques.[5]

-

Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Microneutralization Assay

This assay measures the ability of a drug to inhibit the cytopathic effect (CPE) of the virus in a 96-well format, allowing for higher throughput.[8][9][10]

Materials:

-

MDCK cells[9]

-

96-well cell culture plates[9]

-

Influenza virus stock (titrated to determine the 50% tissue culture infectious dose, TCID50)

-

This compound acid

-

Infection medium (e.g., UltraMDCK with TPCK-treated trypsin)[11]

-

PBS

Procedure:

-

Cell Seeding: Seed MDCK cells in 96-well plates to achieve a confluent monolayer.[10]

-

Drug and Virus Preparation: Prepare serial dilutions of this compound acid in the 96-well plate. Add a standard amount of virus (e.g., 100 TCID50) to each well containing the drug dilutions.[9]

-

Incubation: Incubate the drug-virus mixture for 1-2 hours at 37°C.[10]

-

Infection: Transfer the drug-virus mixture to the confluent MDCK cell plates and incubate for 48-72 hours at 37°C.[9]

-

Readout: Observe the cells for CPE. The endpoint can be determined by visual scoring of CPE or by using a cell viability assay (e.g., MTT or CellTiter-Glo). Alternatively, a hemagglutination assay can be performed on the cell supernatants to detect the presence of virus.[9]

-

Data Analysis: The 50% effective concentration (EC50) is the concentration of this compound that inhibits 50% of the viral CPE.[12]

Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

The IRINA is a specific and sensitive assay developed to assess the susceptibility of influenza viruses to this compound by measuring the inhibition of virus replication.[13][14] It quantifies the enzymatic activity of the neuraminidase (NA) protein expressed on the surface of infected cells as an indicator of viral replication.[13]